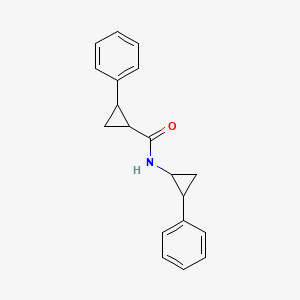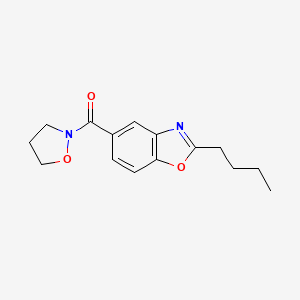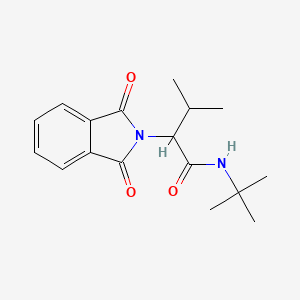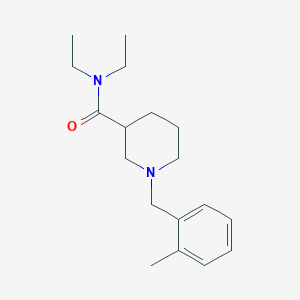
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Wirkmechanismus
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Biochemical and Physiological Effects:
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, leading to a range of potential therapeutic applications. Studies have shown that 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can reduce the severity and frequency of seizures in animal models of epilepsy. 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. In addition, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models of substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in the brain. However, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide also has some limitations. It is a relatively new compound, and its long-term effects on the brain are not yet fully understood. In addition, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can be toxic at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide. One area of interest is the use of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new compounds that are more potent or selective inhibitors of GABA aminotransferase. Finally, there is a need for further research on the long-term effects of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide on the brain, particularly with regard to its potential for neurotoxicity.
Synthesemethoden
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-phenylcyclopropylamine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-phenylcyclopropylcarbonyl chloride to form 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications. For example, 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has been shown to be effective in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
Eigenschaften
IUPAC Name |
2-phenyl-N-(2-phenylcyclopropyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c21-19(17-11-15(17)13-7-3-1-4-8-13)20-18-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGGOVHQZJEQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)

![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5150254.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)

![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)
![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)


![N-cyclohexyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5150302.png)